

ML390: A Potent Differentiator in Acute Myeloid Leukemia, A Comparative Analysis

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Compound of Interest

Compound Name: ML390

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic inhibitor **ML390** with other relevant inhibitors, focusing on its advantages in the context of acute myeloid leukemia (AML). Experimental data is presented to support the comparative analysis, and detailed methodologies for key experiments are provided.

Introduction to ML390 and its Unique Advantage

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.^[1] Unlike many metabolic inhibitors that induce cytotoxicity, the primary and most significant advantage of **ML390** is its ability to induce differentiation in AML cells.^{[1][2]} This differentiation-based therapeutic approach offers a promising alternative to conventional chemotherapy, which often has severe side effects. By inhibiting DHODH, **ML390** effectively depletes the intracellular pool of pyrimidines, essential for DNA and RNA synthesis, thereby halting proliferation and forcing the leukemic blasts to mature into non-proliferating myeloid cells.^{[1][2]}

Comparative Performance of ML390 and Other DHODH Inhibitors

The efficacy of **ML390** is best understood when compared to other well-characterized DHODH inhibitors. The following table summarizes the in vitro potency of **ML390** against other notable

DHODH inhibitors.

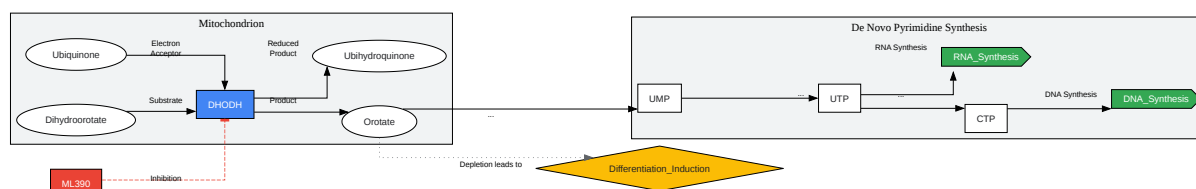
Inhibitor	Target	IC50 (Human DHODH)	Cell-Based Efficacy (AML)	Key Advantages
ML390	DHODH	~560 nM[3]	ED50 ~2 µM (induces differentiation)[1]	Potent inducer of AML cell differentiation.
Brequinar	DHODH	~20 nM[4]	ED50 ~1 µM (induces differentiation)	High potency; considered a "gold standard" DHODH inhibitor.
Teriflunomide (A771726)	DHODH	~773 nM[5]	Active, but less potent than brequinar in AML models.	Approved for autoimmune diseases; well-characterized safety profile.
Vidofludimus (4SC-101)	DHODH	~134-160 nM[2][6][7]	Under investigation for autoimmune diseases and COVID-19.	Orally active with immunomodulatory properties.[6][7]

Note: IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half. ED50 (Half-maximal effective dose) values in this context refer to the concentration required to induce 50% of the maximal differentiation effect in AML cell lines.

While Brequinar exhibits higher enzymatic inhibition potency (lower IC50), **ML390** demonstrates robust activity in cellular assays, effectively inducing differentiation of AML cells at low micromolar concentrations.[1] The key advantage of **ML390** lies in its demonstrated ability to overcome the differentiation blockade in AML, a mechanism that is highly sought after for targeted cancer therapies.

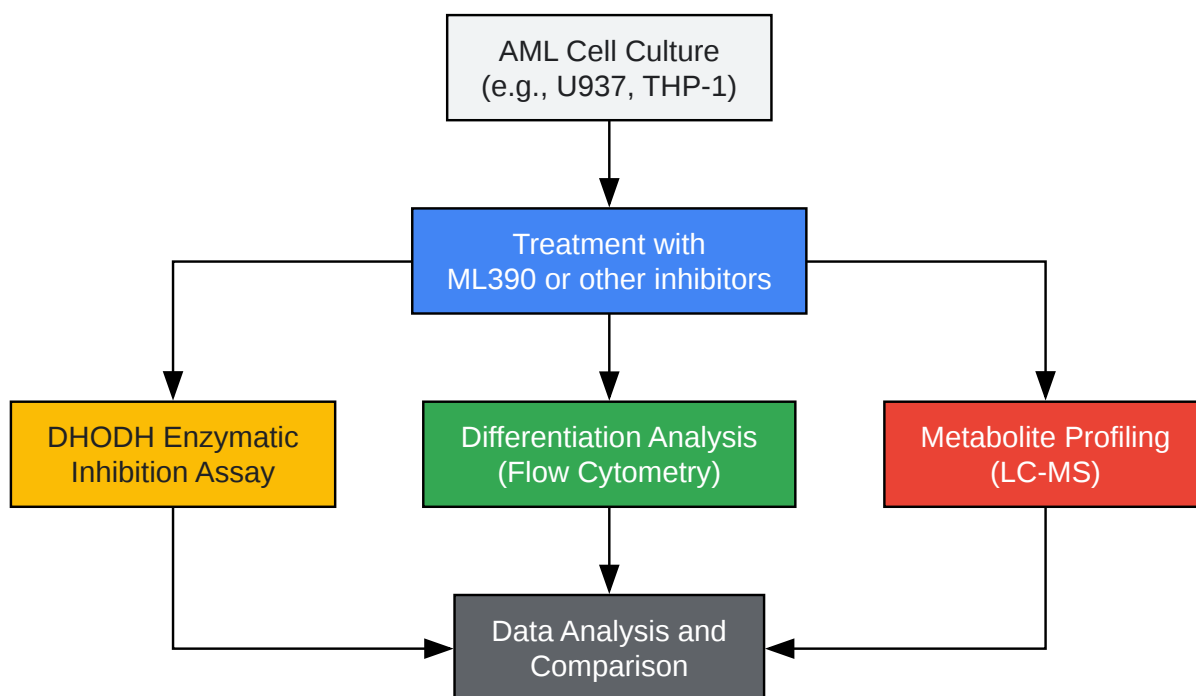
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **ML390** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of **ML390** action via DHODH inhibition.



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Caption: Experimental workflow for evaluating **ML390**.

Experimental Protocols

DHODH Enzymatic Inhibition Assay

This protocol is adapted from standard colorimetric assays used to measure DHODH activity.

Objective: To determine the IC₅₀ value of **ML390** and other inhibitors against recombinant human DHODH.

Materials:

- Recombinant human DHODH enzyme
- Dihydroorotate (DHO)
- Coenzyme Q10 (CoQ10) or Decylubiquinone
- 2,6-dichloroindophenol (DCIP)

- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
- Inhibitor stock solutions (in DMSO)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 600-650 nm

Procedure:

- Prepare serial dilutions of **ML390** and other test inhibitors in DMSO.
- In a 96-well plate, add the assay buffer.
- Add the inhibitor dilutions to the respective wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
- Add the recombinant human DHODH enzyme to all wells except the no-enzyme control and pre-incubate for 30 minutes at 25°C.
- Add CoQ10 and DCIP to all wells.
- Initiate the reaction by adding DHO to all wells.
- Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-20 minutes using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP.
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AML Cell Differentiation Assay by Flow Cytometry

This protocol outlines the steps to assess the differentiation of AML cells treated with **ML390**.

Objective: To quantify the induction of myeloid differentiation in AML cell lines (e.g., U937, THP-1) following treatment with **ML390**.

Materials:

- AML cell lines (e.g., U937, THP-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **ML390** and other inhibitors
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against myeloid differentiation markers:
 - Anti-human CD11b (e.g., FITC-conjugated)
 - Anti-human CD14 (e.g., PE-conjugated)
- Isotype control antibodies
- Flow cytometer

Procedure:

- Seed AML cells in a multi-well plate at an appropriate density.
- Treat the cells with various concentrations of **ML390** or other inhibitors for 48-96 hours. Include a vehicle-treated control (e.g., DMSO).
- After the incubation period, harvest the cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in FACS buffer.
- Aliquot the cell suspension into FACS tubes.
- Add the fluorochrome-conjugated anti-CD11b and anti-CD14 antibodies to the respective tubes. Include single-stain controls and an unstained control. Also, include isotype controls to

determine background fluorescence.

- Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibodies.
- Resuspend the cells in FACS buffer for analysis.
- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software to quantify the percentage of cells expressing CD11b and CD14, as well as the mean fluorescence intensity (MFI) of these markers. An increase in the expression of these markers indicates myeloid differentiation.

Analysis of Intracellular Metabolites by LC-MS

This protocol describes a general approach for measuring the accumulation of dihydroorotate and the depletion of uridine in **ML390**-treated cells.

Objective: To confirm the on-target effect of **ML390** by measuring changes in key metabolites of the pyrimidine biosynthesis pathway.

Materials:

- AML cells
- **ML390**
- Cold 80% methanol
- Liquid chromatography-mass spectrometry (LC-MS) system
- Internal standards for dihydroorotate and uridine

Procedure:

- Culture and treat AML cells with **ML390** as described in the differentiation assay.
- Harvest the cells and quickly wash them with cold PBS.

- Quench the metabolism and extract the metabolites by adding ice-cold 80% methanol.
- Incubate on dry ice for 10 minutes, then thaw on ice.
- Centrifuge at high speed to pellet the cell debris.
- Collect the supernatant containing the metabolites.
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
- Analyze the samples using a targeted LC-MS method to quantify the levels of dihydroorotate and uridine.
- Normalize the metabolite levels to the cell number or total protein content.
- Compare the metabolite levels in **ML390**-treated cells to those in control cells to determine the fold-change in dihydroorotate and uridine.

Conclusion

ML390 presents a compelling profile as a metabolic inhibitor for the treatment of AML. Its primary advantage lies in its ability to induce myeloid differentiation, offering a targeted therapeutic strategy that contrasts with the cytotoxic effects of many other metabolic inhibitors. While other DHODH inhibitors like brequinar may exhibit greater in vitro potency, **ML390**'s proven efficacy in cellular models of AML underscores its potential as a valuable research tool and a lead compound for the development of novel differentiation-based therapies. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

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